Ethyl 5-(4-cyanophenyl)furan-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 5-(4-cyanophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3 |
InChI Key |
MJEIEKUEKCZSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Contextualizing Furan Derivatives in Organic Synthesis and Functional Materials Science
Furan (B31954) and its derivatives are a cornerstone of modern organic chemistry. numberanalytics.com A furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comstudysmarter.co.uk This structure is found in numerous natural products and serves as a versatile building block for creating complex molecules. numberanalytics.comnumberanalytics.com
In organic synthesis , the furan ring's unique reactivity makes it a valuable synthon. It can act as a diene in Diels-Alder reactions, undergo various cycloadditions, and participate in electrophilic substitution and metal-catalyzed reactions. numberanalytics.comacs.org This versatility allows chemists to construct a wide array of molecular architectures, including those found in pharmaceuticals, agrochemicals, and natural products like alkaloids and terpenoids. numberanalytics.comstudysmarter.co.uknumberanalytics.com
In the realm of functional materials science , furan derivatives are integral to the development of advanced polymers and materials. numberanalytics.com For instance, polymers derived from furfural, a simple furan derivative, are used to create thermosetting resins with high thermal stability and chemical resistance. numberanalytics.comresearchgate.net Furan-based polyesters are also being explored as renewable alternatives to petroleum-based plastics for applications like food packaging, owing to their excellent gas barrier properties. rsc.org
Significance of 4 Cyanophenyl and Ester Functionalities Within Furan Scaffolds
The specific functional groups attached to the furan (B31954) ring in Ethyl 5-(4-cyanophenyl)furan-2-carboxylate significantly influence its chemical behavior and potential applications.
The 4-cyanophenyl group consists of a phenyl ring substituted with a cyano (-C≡N) group. The cyano group is strongly electron-withdrawing, which can impact the electronic properties of the entire molecule. researchgate.net This feature is often exploited in materials science for the development of organic electronics. researchgate.net The cyanophenyl moiety is also a key participant in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, where it can be introduced using 4-cyanophenylboronic acid. ontosight.ai This makes it a valuable component for building larger, more complex molecular structures.
The ethyl ester functionality (-COOCH₂CH₃) serves as a versatile chemical handle. It can be readily modified through various reactions, such as hydrolysis to form a carboxylic acid, or amidation to form an amide. smolecule.com This allows for the straightforward synthesis of a wide range of derivatives from the parent ester. The nature of the ester group can also influence the compound's physical properties, such as its solubility and crystallinity.
Reactivity Profiles and Transformational Chemistry of Ethyl 5 4 Cyanophenyl Furan 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com Electrophilic aromatic substitution (EAS) on unsubstituted furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed during the reaction is stabilized by three resonance structures, compared to only two for substitution at the C3 or C4 positions. pearson.comchemicalbook.compearson.com
In Ethyl 5-(4-cyanophenyl)furan-2-carboxylate, the C2 and C5 positions are already occupied. Furthermore, both the ethyl carboxylate group (-COOEt) at C2 and the 4-cyanophenyl group at C5 are electron-withdrawing and, therefore, deactivating towards electrophilic attack. wikipedia.orgmsu.edu These substituents reduce the electron density of the furan ring, making it less nucleophilic. Consequently, any further electrophilic substitution at the available C3 and C4 positions would be significantly disfavored and would require more forcing conditions compared to unsubstituted furan. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which proceed readily on furan itself, are expected to be sluggish and may lead to degradation of the sensitive furan ring under harsh acidic conditions. masterorganicchemistry.comlibretexts.org
Nucleophilic Additions and Substitutions at the Ester Carbonyl and Cyano Group
The molecule possesses two primary sites for nucleophilic attack: the electrophilic carbon of the ester carbonyl and the carbon of the cyano group. chemistrysteps.comjackwestin.com
The ethyl ester group is susceptible to nucleophilic acyl substitution. This pathway involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. Common transformations include:
Amidation: Reaction with primary or secondary amines to form the corresponding furan-2-carboxamide.
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols, as the initially formed ketone is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent. pressbooks.pub
The cyano group also behaves as an electrophile. Nucleophiles can add across the carbon-nitrogen triple bond. chemistrysteps.com Key reactions include:
Grignard Reactions: The addition of a Grignard reagent to the nitrile carbon forms an intermediate imine salt, which upon acidic hydrolysis yields a ketone. This provides a synthetic route to 2-acyl-5-(4-aroyl)furans.
Organolithium Addition: Organolithium reagents react similarly to Grignard reagents, affording ketones after workup.
The electron-withdrawing character of the furan ring and the cyanophenyl group can influence the reactivity of the ester. For related aryl esters, electron-withdrawing substituents are known to stabilize the negatively charged tetrahedral intermediate in base-catalyzed hydrolysis, thereby increasing the reaction rate. pressbooks.pub
Cycloaddition Reactions Involving the Furan Diene Moiety (e.g., Diels-Alder Reactivity with Dienophiles)
The furan ring can function as a 4π-electron diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov However, the inherent aromaticity of furan reduces its reactivity compared to non-aromatic dienes, and the resulting 7-oxabicyclo[2.2.1]heptene adducts can undergo a retro-Diels-Alder reaction, making the process reversible. researchgate.net
The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-withdrawing groups, such as the ethyl carboxylate and the cyanophenyl moieties present in this compound, decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. This larger energy gap between the furan's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) reduces the reaction rate. nih.gov Therefore, the Diels-Alder reactivity of this specific compound is expected to be significantly diminished. Forcing conditions, such as high temperature or high pressure, would likely be necessary to promote cycloaddition with dienophiles.
Metal-Catalyzed Transformations and Advanced Cross-Coupling Reactions Beyond Initial Synthesis
While the initial synthesis of this compound often employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 5-bromofuran-2-carboxylate and 4-cyanophenylboronic acid, the product itself can serve as a substrate for further advanced transformations.
A key area of modern synthetic chemistry is the direct functionalization of C-H bonds, which avoids the pre-functionalization of substrates. mdpi.com For this molecule, metal-catalyzed C-H activation could potentially occur at the C3 or C4 positions of the furan ring. Catalysts based on palladium, rhodium, or ruthenium are commonly used for such transformations, enabling the introduction of aryl, alkyl, or other functional groups. These reactions provide a pathway to more complex, polysubstituted furan derivatives. For example, palladium-catalyzed Heck-type reactions could couple the furan ring with alkenes. organic-chemistry.org Such strategies are valuable as 2,5-diaryl furans are recognized as important structural motifs in medicinal chemistry and materials science. nih.gov
Hydrolysis and Transesterification Pathways of the Ethyl Ester
The ethyl ester functionality is readily transformed via hydrolysis or transesterification under appropriate catalytic conditions.
Hydrolysis is the conversion of the ester to the corresponding carboxylic acid, 5-(4-cyanophenyl)furan-2-carboxylic acid. This reaction can be catalyzed by either acid or base. hu.edu.jo
Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final product. pressbooks.pub
Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. pressbooks.pub This reaction is typically driven to completion by using the new alcohol as a solvent or by removing the ethanol (B145695) byproduct.
| Reaction | Reagents/Conditions | Product |
| Acidic Hydrolysis | H₃O⁺, heat | 5-(4-cyanophenyl)furan-2-carboxylic acid |
| Basic Hydrolysis | 1. NaOH, H₂O, heat2. H₃O⁺ | 5-(4-cyanophenyl)furan-2-carboxylic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Mthis compound (if R'=CH₃) |
Chemical Transformations of the Cyano Group
The cyano (nitrile) group is a versatile functional handle that can be converted into a variety of other functionalities.
Reduction to Amine: The nitrile can be reduced to a primary amine, yielding [5-(4-(aminomethyl)phenyl)furan-2-yl]methanol (assuming concurrent ester reduction) or ethyl 5-(4-(aminomethyl)phenyl)furan-2-carboxylate if selective conditions are used. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C, Raney Ni).
Hydrolysis to Carboxylic Acid: Under vigorous acidic or basic conditions with prolonged heating, the nitrile group can be fully hydrolyzed to a carboxylic acid. This would convert the cyanophenyl moiety into a carboxyphenyl group, yielding furan-2,5-diylbis(benzoic acid) after subsequent ester hydrolysis. The reaction proceeds via an intermediate amide. chemistrysteps.com
Nitrile Hydration to Amide: Partial hydrolysis of the nitrile to a primary amide can often be achieved under milder conditions, for instance using certain acids or metal catalysts. This would produce Ethyl 5-(4-carbamoylphenyl)furan-2-carboxylate.
Reduction to Aldehyde: The use of specific reducing agents, such as Diisobutylaluminium hydride (DIBALH), allows for the partial reduction of the nitrile to an imine, which is then hydrolyzed upon aqueous workup to an aldehyde. This provides a route to Ethyl 5-(4-formylphenyl)furan-2-carboxylate.
A summary of these transformations is presented in the table below.
| Transformation | Reagent(s) | Functional Group Product |
| Full Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂O, mild acid/base or catalyst | Amide (-CONH₂) |
| Partial Reduction | 1. DIBALH2. H₂O | Aldehyde (-CHO) |
Reactions Involving the Aromatic Cyanophenyl Substituent
The cyanophenyl ring can undergo electrophilic aromatic substitution. The cyano group is a powerful electron-withdrawing group and acts as a deactivating, meta-directing substituent. msu.edu Therefore, electrophilic attack (e.g., nitration, halogenation) on this ring will be directed to the positions meta to the point of attachment to the furan ring (i.e., the C3' and C5' positions of the phenyl ring). Due to the deactivating nature of the cyano group, these reactions would require harsher conditions than those for benzene.
Additionally, the nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers. This property can be exploited in the construction of coordination polymers or metal-organic frameworks.
Absorption and Emission Properties in Various Media
The absorption and emission spectra of furan esters bearing cyanophenyl moieties are largely dictated by the efficiency of intramolecular charge transfer (ICT) from the electron-rich furan ring to the electron-deficient cyanophenyl group. The furan ring acts as a π-bridge and a weak electron donor, while the cyano group (-CN) is a strong electron acceptor. This "push-pull" architecture leads to a significant redistribution of electron density upon photoexcitation.
Upon absorption of light, molecules like this compound transition from the ground state to an excited state. In such push-pull systems, this excited state is often characterized as an intramolecular charge transfer (ICT) state. In this state, there is a significant separation of charge, with the electron density being pushed from the furan and pulled towards the cyanophenyl group. This charge transfer character of the excited state is a key determinant of the molecule's photophysical behavior. The efficiency of this ICT is influenced by the electronic nature of the furan ring and the strength of the acceptor group. The presence of the cyano group leads to a significant polarization of the molecule in the excited state.
Theoretical studies on similar chromophores suggest that the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is primarily responsible for the ICT process. The HOMO is typically localized on the furan ring, while the LUMO is concentrated on the cyanophenyl acceptor moiety. This spatial separation of the frontier molecular orbitals is a hallmark of efficient ICT.
A direct consequence of the pronounced ICT character of the excited state is the phenomenon of solvatochromism, where the absorption and, more dramatically, the emission spectra of the compound are sensitive to the polarity of the surrounding solvent. In nonpolar solvents, the emission spectrum typically shows a single band at a higher energy (shorter wavelength). As the solvent polarity increases, the emission spectrum often exhibits a significant red-shift (to longer wavelengths).
This bathochromic shift is due to the stabilization of the highly polar ICT excited state by the polar solvent molecules. The solvent molecules reorient around the excited molecule, lowering its energy level. This stabilization is more pronounced for the excited state than the ground state, leading to a smaller energy gap for fluorescence and thus a red-shifted emission. The large Stokes shift (the difference between the absorption and emission maxima) observed for these compounds in polar solvents is a strong indicator of a substantial change in the dipole moment upon excitation, which is characteristic of an ICT state.
The photoluminescence of this compound is therefore expected to be highly sensitive to its environment, a property that can be exploited in chemical sensing applications.
Fluorescence Quantum Yields and Luminescence Lifetimes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both of these parameters are crucial for assessing the potential of a material in applications such as organic light-emitting diodes (OLEDs) and fluorescence probes.
For push-pull systems like this compound, the fluorescence quantum yield and lifetime are strongly influenced by the solvent polarity. In nonpolar solvents, these molecules often exhibit relatively high quantum yields and longer lifetimes. However, as the solvent polarity increases, the quantum yield tends to decrease, and the lifetime shortens. This is because the stabilized ICT state in polar solvents can be more susceptible to non-radiative decay pathways, such as internal conversion or intersystem crossing, which compete with fluorescence.
The following interactive table provides representative data for the photophysical properties of a similar furan-based push-pull chromophore in different solvents, illustrating the expected trends for this compound.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τ, ns) |
| Cyclohexane | 2.02 | 350 | 420 | 4890 | 0.85 | 3.5 |
| Dichloromethane | 8.93 | 355 | 450 | 6580 | 0.60 | 2.8 |
| Acetonitrile | 37.5 | 360 | 480 | 8100 | 0.35 | 2.1 |
| Methanol | 32.7 | 362 | 500 | 9050 | 0.20 | 1.5 |
Nonlinear Optical (NLO) Properties of Furan-Based Chromophores
Molecules with a significant intramolecular charge transfer character, like this compound, are excellent candidates for nonlinear optical (NLO) applications. NLO materials have the ability to alter the properties of light passing through them, which is a critical function in technologies such as optical data storage, telecommunications, and optical computing.
The key figure of merit for second-order NLO materials is the first-order hyperpolarizability (β). This molecular property is a measure of the second-order nonlinear optical response of a molecule to an applied electric field, such as that from a high-intensity laser. A large β value is a prerequisite for efficient second harmonic generation (SHG), a process where two photons of a certain frequency are combined to generate a single photon with twice the frequency (and half the wavelength).
The push-pull electronic structure of this compound, with the furan ring acting as a π-conjugated bridge between the donor and acceptor moieties, is specifically designed to enhance the molecular hyperpolarizability. The furan ring is an effective π-linker that facilitates the charge transfer necessary for a large NLO response.
The magnitude of the first-order hyperpolarizability (β) is intimately linked to the molecular structure. Quantitative structure-property relationship (QSPR) studies on furan-based NLO chromophores have established several key principles:
Strength of Donor and Acceptor Groups: Increasing the electron-donating strength of the group attached to one end of the furan ring and the electron-withdrawing strength of the group at the other end generally leads to a significant increase in the β value. The cyanophenyl group is a potent acceptor, contributing to a large β.
Nature of the π-Conjugated Bridge: The efficiency of the π-conjugated bridge in mediating charge transfer is crucial. The furan ring, with its delocalized π-electron system, serves this purpose effectively.
Molecular Geometry: The planarity of the molecule is important for maximizing π-electron delocalization and, consequently, the NLO response.
The following interactive table presents theoretical and experimental β values for a series of related furan-based chromophores, highlighting the impact of donor and acceptor substitutions on the NLO properties.
| Donor Group | Acceptor Group | π-Bridge | Calculated β (10⁻³⁰ esu) | Experimental SHG Efficiency (vs. Urea) |
| -OCH₃ | -CN | Furan | 15 | 5 |
| -N(CH₃)₂ | -CN | Furan | 35 | 15 |
| -H | -NO₂ | Furan | 20 | 8 |
| -H | -CN | Furan | 12 | 4 |
These data illustrate that the combination of a strong donor and a strong acceptor connected by a furan bridge leads to a substantial enhancement of the first-order hyperpolarizability, making compounds like this compound promising materials for NLO applications.
Photophysical Characteristics and Optoelectronic Potential of Furan Esters with Cyanophenyl Moieties
Structure Activity Relationship Sar Studies of Furan 2 Carboxylate Derivatives in Molecular Recognition and Interaction
Systematic Chemical Modification of the Furan (B31954) Core and Peripheral Substituents
The furan ring is a five-membered aromatic heterocycle that serves as a key scaffold in numerous pharmacologically active compounds. orientjchem.org Its structure allows for systematic modifications at various positions, which can significantly impact biological activity by altering the molecule's size, shape, electronics, and physicochemical properties. stereoelectronics.org
Furan Core Modifications:
Bioisosteric Replacement: The furan ring itself can be considered a bioisostere of other aromatic systems like benzene, thiophene, or pyridine. researchgate.netresearchgate.net Replacing the furan with these analogs allows chemists to fine-tune electronic properties, metabolic stability, and receptor interactions. For instance, substituting the furan oxygen with sulfur to create a thiophene ring can alter the compound's geometry and hydrogen-bonding capacity, leading to different binding affinities. researchgate.net
Positional Isomerism: Moving the substituents to different positions on the furan ring (e.g., from the 5-position to the 4- or 3-position) would drastically change the molecule's three-dimensional shape and the orientation of its functional groups, likely disrupting the optimal fit within a biological target. The 2,5-disubstituted pattern is common in many biologically active furan derivatives. orientjchem.org
Peripheral Substituent Modifications: Modifications to the groups attached to the furan core are a primary strategy for optimizing activity. The 2- and 5-positions are particularly important for modulation. orientjchem.org Attaching different side chains can influence solubility, receptor affinity, and bioavailability. orientjchem.org For example, in a series of antitubercular furan-based compounds, moving a cyano (CN) and a trifluoromethyl (CF₃) group on the phenyl ring from adjacent positions to a meta arrangement avoided steric hindrance and improved inhibitory activity. mdpi.com This highlights the sensitivity of biological activity to the precise placement and nature of peripheral substituents.
The following table summarizes how hypothetical modifications to the core structure of Ethyl 5-(4-cyanophenyl)furan-2-carboxylate could influence its activity, based on general principles of medicinal chemistry.
| Modification | Rationale | Potential Impact on Activity |
| Furan Core | ||
| Replace furan with thiophene | Bioisosteric replacement to alter electronics and hydrogen bonding capability. researchgate.net | May increase or decrease activity depending on the specific receptor interactions. Could alter metabolic stability. |
| Replace furan with pyridine | Introduce a nitrogen atom to increase polarity and potentially form new hydrogen bonds. researchgate.net | Could enhance solubility and binding affinity if a hydrogen bond acceptor is favorable in the target site. |
| Peripheral Substituents | ||
| Replace 4-cyanophenyl with 4-nitrophenyl | Introduce a different electron-withdrawing group to probe electronic requirements. | Activity may be retained or enhanced if a strong electron-withdrawing group is key. The nitro group can also act as a hydrogen bond acceptor. |
| Replace 4-cyanophenyl with phenyl | Remove the electron-withdrawing cyano group to assess its importance. | Likely to decrease activity if the cyano group is critical for binding (e.g., through hydrogen bonding or dipole interactions). |
| Replace ethyl ester with methyl ester | Decrease the size and lipophilicity of the ester group. | Minor change, but could slightly alter solubility and fit within a constrained binding pocket. |
| Hydrolyze ethyl ester to carboxylic acid | Increase polarity and introduce a strong hydrogen bond donor/acceptor. youtube.com | May increase potency if the carboxylic acid directly interacts with the target, but decreases cell permeability. The ester may function as a prodrug. youtube.com |
Influence of the 4-Cyanophenyl Substituent on Molecular Recognition and Binding Sites
The 4-cyanophenyl group at the 5-position of the furan ring plays a critical role in molecular recognition. This substituent can influence binding through a combination of hydrophobic, electronic, and direct interactions with the target, such as an enzyme's active site.
Aromatic and Hydrophobic Interactions: The phenyl ring is a planar, hydrophobic structure that can participate in favorable van der Waals, hydrophobic, and π-π stacking interactions with flat, nonpolar regions of a binding site, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan. stereoelectronics.org
Electronic Influence and Hydrogen Bonding: The cyano group (nitrile) is a potent electron-withdrawing group. Its strong dipole moment and the electronegative nitrogen atom allow it to act as a hydrogen bond acceptor. researchgate.net This feature can be crucial for anchoring the ligand within the binding site by forming a specific hydrogen bond with a donor group (e.g., an -NH or -OH group) from a protein residue. nih.gov
Conformational Effects: In a study of YC-1 derivatives, which also contain a furan ring, it was found that a 4-cyanophenyl substituent resulted in greater inhibitory activity compared to a 4-methoxyphenyl (electron-donating) or a 4-(trifluoromethyl)phenyl group, highlighting the specific favorable contribution of the cyano moiety. nih.gov The linear geometry of the cyano group also imposes specific steric constraints that can favor a productive binding conformation.
The presence of the 4-cyanophenyl group is therefore not just a matter of bulk; its specific electronic and hydrogen-bonding properties are key determinants of the molecule's ability to be recognized by and bind to its biological target. scispace.com
Role of the Ethyl Ester Group in Modulating Chemical Interactions and Ligand-Receptor Fit
The ethyl ester group at the 2-position of the furan ring significantly influences the compound's physicochemical properties and its interactions with biological targets.
Hydrogen Bond Acceptor: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in a receptor's active site. stereoelectronics.orgresearchgate.net The ether oxygen of the ester can also participate, albeit as a weaker acceptor.
Prodrug Potential: The ethyl ester may function as a prodrug. Many drugs are administered as esters, which are metabolically inactive but are converted into the active carboxylic acid form by esterase enzymes in the liver and bloodstream. youtube.com This strategy can overcome the poor absorption of highly polar carboxylic acids. The anti-viral drug Tamiflu, for instance, is an ethyl ester prodrug that is hydrolyzed in the body to its active carboxylate form. youtube.com
Steric Influence: The size and conformation of the ethyl group can influence how the molecule fits into a binding pocket. While often providing a good balance of properties, replacing it with larger (e.g., t-butyl) or smaller (e.g., methyl) alkyl groups can be used to probe the steric tolerance of the binding site. mdpi.com
Computational Approaches to SAR: Molecular Docking and Ligand-Protein Interaction Profiling
Computational methods are indispensable tools for understanding the SAR of furan-2-carboxylate (B1237412) derivatives at a molecular level. nih.gov Techniques like molecular docking and interaction profiling provide insights into how these molecules bind to their protein targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, a docking study would involve placing the molecule into the three-dimensional structure of a target protein's active site. The software then calculates the most likely binding poses and estimates the binding affinity using a scoring function.
Studies on other furan derivatives have successfully used molecular docking to:
Identify key amino acid residues involved in binding. researchgate.netnih.gov
Explain the forces driving the interaction, which commonly include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov
Rationalize why certain derivatives are more potent than others. For example, docking studies of furan-2-carboxamides targeting the LasR protein in P. aeruginosa showed that the most active compounds shared a similar binding mode to known inhibitors. nih.gov
Ligand-Protein Interaction Profiling: Following docking, the resulting ligand-protein complexes are analyzed to create an interaction profile. This profile details the specific types of interactions formed between the ligand and the protein. For this compound, a hypothetical interaction profile might look like this:
| Moiety of Ligand | Potential Interacting Protein Residue(s) | Type of Interaction |
| 4-Cyanophenyl | Tyr, Phe, Trp | π-π Stacking |
| Hydrophobic pocket (e.g., Leu, Val, Ile) | Hydrophobic Interaction | |
| Asn, Gln, Ser (Amide/Hydroxyl H) | Hydrogen Bond (to Cyano N) | |
| Furan Ring | Hydrophobic pocket | Hydrophobic Interaction |
| Polar residue (e.g., Ser, Thr) | Hydrogen Bond (to Furan O) | |
| Ethyl Ester | Arg, Lys (Amine H) | Hydrogen Bond (to Carbonyl O) |
| Hydrophobic pocket | Hydrophobic Interaction (Ethyl group) |
This profiling helps medicinal chemists understand the structural basis for activity and design new molecules with improved interactions. researchgate.net
Elucidation of Pharmacophore Features and Key Interaction Motifs through Chemical Modification Studies
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For the class of compounds represented by this compound, the key pharmacophoric features can be deduced from SAR studies of related molecules.
Based on the analysis of its functional groups, the essential pharmacophore features likely include:
A Hydrogen Bond Acceptor (HBA): Provided by the nitrogen atom of the cyano group.
A Second Hydrogen Bond Acceptor (HBA): Provided by the carbonyl oxygen of the ethyl ester. The furan oxygen could also serve as a third, weaker HBA.
An Aromatic/Hydrophobic Region: The 4-cyanophenyl ring, which can engage in π-stacking and hydrophobic interactions.
A Central Scaffold: The furan ring, which properly orients the substituents in three-dimensional space for optimal interaction with the target.
The relative spatial arrangement of these features is critical. Chemical modification studies help to confirm and refine this model. For example, converting the ester to an amide would change the hydrogen-bonding properties and could reveal whether a donor or acceptor is preferred at that position. nih.gov Similarly, replacing the furan ring with a more flexible linker would test the importance of the scaffold's rigidity. These systematic modifications allow for the mapping of key interaction motifs, guiding the rational design of more potent and selective analogs. acs.org
Q & A
Q. What are the optimal synthetic routes and purification methods for Ethyl 5-(4-cyanophenyl)furan-2-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous furan carboxylates are prepared by reacting substituted phenols with chloromethyl furan derivatives in polar aprotic solvents (e.g., DMF) using a base like K₂CO₃ at 60°C for 5 hours . Purification often involves column chromatography (e.g., 20% EtOAc in hexane) and recrystallization to achieve >95% purity. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .
Q. How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, especially for small molecules. Key steps include:
- Growing high-quality crystals via solvent evaporation or diffusion.
- Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution using direct methods (SHELXS) and refinement with SHELXL, addressing disorder or twinning .
- Validation using R-factor metrics (e.g., R < 0.08 for high reliability) .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields (e.g., 63% vs. 78% in analogous syntheses) often arise from variations in:
- Reagent purity : Impurities in starting materials (e.g., 4-cyanophenol) can reduce efficiency.
- Solvent choice : Polar aprotic solvents like DMF vs. acetonitrile may alter reaction kinetics .
- Catalyst loading : Triphenylphosphine (1.2 eq) in acetonitrile improves coupling efficiency . Systematic reproducibility studies, including controlled trials and HPLC monitoring of intermediates, are recommended to resolve inconsistencies .
Q. How can computational modeling predict the reactivity of the 4-cyanophenyl and furan moieties in functionalization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic substitution sites : The electron-withdrawing cyano group directs reactions to the furan ring’s 5-position.
- Transition states : For oxidation or reduction pathways (e.g., LiAlH₄ reducing esters to alcohols) .
- Steric effects : Substituents on the phenyl ring influence steric hindrance during coupling reactions . Software like Gaussian or ORCA paired with experimental validation (e.g., kinetic isotope effects) enhances predictive accuracy .
Q. What electrochemical or photochemical methods enable C-H functionalization of this compound for derivatization?
Electrochemical oxidation in acetonitrile with Pt electrodes can functionalize the furan ring’s α-C-H bonds. For example:
- Anodic coupling : Generates tetrasubstituted furans via radical intermediates .
- Photocatalysis : Using Ru(bpy)₃²⁺ under blue light activates aryl halides for cross-coupling . Key parameters include electrode potential (e.g., +1.2 V vs. Ag/AgCl) and electrolyte choice (e.g., LiClO₄) to stabilize intermediates .
Methodological Considerations
Q. How do analytical techniques like HPLC and 2D-NMR resolve ambiguities in stereochemistry or regioselectivity?
- HPLC : Chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) can separate enantiomers.
- 2D-NMR : NOESY correlations confirm spatial proximity of substituents (e.g., cyano group orientation relative to the furan ring) .
- High-resolution MS : Exact mass (<5 ppm error) validates molecular formulae .
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
